3-Chloro-2-fluorophenacylamine hydrochloride
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Overview
Description
3-Chloro-2-fluorophenacylamine hydrochloride is a chemical compound with the molecular formula C8H8ClFNO·HCl. It is a derivative of phenacylamine, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluorophenacylamine hydrochloride typically involves the reaction of 3-chloro-2-fluorobenzaldehyde with an amine source under specific conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amine group. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluorophenacylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-Chloro-2-fluorophenacylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluorophenacylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluorobenzaldehyde: A precursor in the synthesis of 3-Chloro-2-fluorophenacylamine hydrochloride.
2-Fluorophenacylamine: A related compound with similar structural features but lacking the chlorine substitution.
3-Chlorophenacylamine: Another related compound with the chlorine substitution but lacking the fluorine atom.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H8Cl2FNO |
---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
2-amino-1-(3-chloro-2-fluorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H7ClFNO.ClH/c9-6-3-1-2-5(8(6)10)7(12)4-11;/h1-3H,4,11H2;1H |
InChI Key |
QSZFNAWLDVIZRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=O)CN.Cl |
Origin of Product |
United States |
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